molecular formula C7H3BrF2O2 B1271888 5-Bromo-2,2-difluoro-1,3-benzodioxole CAS No. 33070-32-5

5-Bromo-2,2-difluoro-1,3-benzodioxole

Cat. No.: B1271888
CAS No.: 33070-32-5
M. Wt: 237 g/mol
InChI Key: SZRHWHHXVXSGMT-UHFFFAOYSA-N
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Description

5-Bromo-2,2-difluoro-1,3-benzodioxole is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzodioxole, featuring bromine and fluorine substituents. This compound is primarily used as a precursor in organic synthesis and serves as an intermediate in the production of various active pharmaceutical ingredients, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole typically involves the bromination of 2,2-difluoro-1,3-benzodioxole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of automated reactors and precise control of temperature and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-2,2-difluoro-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-difluoro-1,3-benzodioxole depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2,2-difluoro-1,3-benzodioxole is unique due to the presence of both bromine and fluorine substituents, which enhance its reactivity and versatility in organic synthesis. This combination allows for selective functionalization and the formation of a wide range of derivatives .

Properties

IUPAC Name

5-bromo-2,2-difluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRHWHHXVXSGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371244
Record name 5-bromo-2,2-difluoro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33070-32-5
Record name 5-bromo-2,2-difluoro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,2-difluoro-1,3-benzodioxole
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Synthesis routes and methods I

Procedure details

A mixture of 15.8 grams (0.1 mole) of 2,2-difluoro-1,3-benzodioxole in 200 mL of carbon tetrachloride was stirred, and 2.8 grams (0.05 mole) of iron powder was added. The reaction mixture was cooled to 0° C., and 5.2 mL (0.1 mole) of bromine was added during a 20 minute period. Upon completion of addition the reaction mixture was cautiously warmed to 75° C. where it was stirred for one hour and then was allowed to cool to ambient temperature where it was stirred for 18 hours. The reaction mixture was taken up in 200 mL water and stirred for 20 minutes. The organic layer was separated and washed with water and then with two portions of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was distilled under high vacuum to yield 11.7 grams of 5-bromo-2,2-difluoro-1,3-benzodioxole. The nmr spectrum was consistent with the proposed structure. The reaction was repeated several times.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Iron powder (2.8 g, 50 mmol) was added to a solution of 2,2-difluoro-1,3-benzodioxole (15.8 g, 100 mmol) in carbon tetrachloride (200 mL) at 0° C. under a nitrogen atmosphere. Bromine (5.2 mL, 100 mmol) was then added to the mixture dropwise over 15 min. The reaction was heated to reflux for 1 h and then stirred at room temperature overnight. The mixture was filtered through Celite and the filtrate was washed with 0.1N sodium thiosulfate solution. The organic layer was then dried (MgSO4), filtered, and concentrated under reduced pressure to afford the title compound of Step A as an oil (15.2 g, 64%). 1H NMR (CDCl3): δ6.96 (m, 1H), 7.22 (m,2H).
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the reactivity of 2,2-difluoro-1,3-benzodioxole derivatives?

A1: 2,2-Difluoro-1,3-benzodioxole derivatives exhibit unique reactivity due to the influence of the fluorine atoms and the benzodioxole ring. While deprotonation at the 4-position occurs readily, lithiation at the more distant 5-position is challenging unless there are no other available oxygen-adjacent sites. This unusual reactivity is highlighted in the synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. []

Q2: How can this compound be synthesized?

A2: Direct lithiation of the 5-position in 4-bromo-2,2-difluoro-1,3-benzodioxole is hindered by the preferential deprotonation at the 4-position. To overcome this, researchers successfully achieved the synthesis via a "basicity gradient-driven heavy-halogen migration." [] This involved protecting the 7-position with a bulky trialkylsilyl group, forcing lithiation at the 5-position. Subsequent bromine migration yielded a 5-bromo-4-lithio intermediate, which could then undergo various reactions like iodination or carboxylation. Deprotection then yielded the desired this compound. []

Q3: What is the significance of this compound in synthetic chemistry?

A3: this compound serves as a crucial starting material for the synthesis of more complex molecules. For instance, it is a key precursor in the multi-step synthesis of (R)- and (S)-5,5′-Bis(diphenylphosphino)-2,2,2′,2′-tetrafluoro-4,4′-bi-1,3-benzodioxole (DIFLUORPHOS®), a valuable chiral diphosphine ligand used in various transition metal-catalyzed asymmetric reactions. []

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